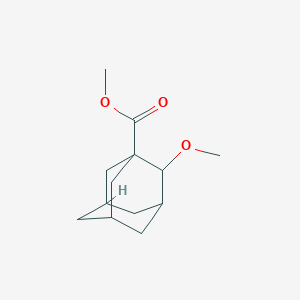

Methyl 2-methoxyadamantane-1-carboxylate

Descripción

Methyl 2-methoxyadamantane-1-carboxylate is a structurally unique adamantane derivative characterized by a methoxy (-OCH₃) group at the 2-position and a methyl ester (-COOCH₃) at the 1-position of the adamantane cage. Adamantane’s rigid, diamondoid structure imparts exceptional thermal stability and lipophilicity, which are further modulated by the polar functional groups in this compound.

Propiedades

Número CAS |

103549-36-6 |

|---|---|

Fórmula molecular |

C13H20O3 |

Peso molecular |

224.3 g/mol |

Nombre IUPAC |

methyl 2-methoxyadamantane-1-carboxylate |

InChI |

InChI=1S/C13H20O3/c1-15-11-10-4-8-3-9(5-10)7-13(11,6-8)12(14)16-2/h8-11H,3-7H2,1-2H3 |

Clave InChI |

GGHGRMSWVJKWNT-UHFFFAOYSA-N |

SMILES |

COC1C2CC3CC(C2)CC1(C3)C(=O)OC |

SMILES canónico |

COC1C2CC3CC(C2)CC1(C3)C(=O)OC |

Sinónimos |

methyl 2-methoxyadamantane-1-carboxylate |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Molecular Properties

The compound’s molecular formula is inferred as C₁₃H₂₀O₄ (molecular weight: 240.29 g/mol ), derived from the adamantane backbone (C₁₀H₁₆) with substitutions. Key comparisons with other methyl esters and functionalized analogs are summarized below:

Table 1: Structural and Molecular Comparisons

Key Observations:

- Molecular Weight & Complexity : The adamantane derivative’s molecular weight (240.29 g/mol) is intermediate between smaller cyclic esters (e.g., methyl salicylate) and larger diterpene esters (e.g., sandaracopimaric acid methyl ester). Its adamantane core increases steric bulk, likely reducing volatility compared to linear esters .

- Functional Groups: Unlike amino or acetamido-substituted esters, the methoxy group in the target compound enhances lipophilicity while the ester group retains moderate polarity. This balance may improve membrane permeability in biological systems .

Physical and Chemical Properties

While direct data on the target compound is absent, trends from analogous compounds suggest:

- Thermal Stability: Adamantane’s rigid structure likely confers higher thermal stability compared to flexible esters like methyl 3-aminocyclopentanecarboxylate.

- Solubility: The methoxy and ester groups may improve solubility in polar organic solvents (e.g., acetone, ethanol) relative to non-functionalized adamantane. However, solubility in water is expected to remain low, similar to methyl salicylate .

- Reactivity : The ester group is susceptible to hydrolysis under acidic/basic conditions, a common trait shared with other methyl esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.